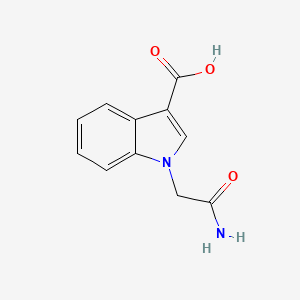

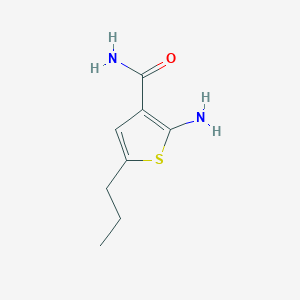

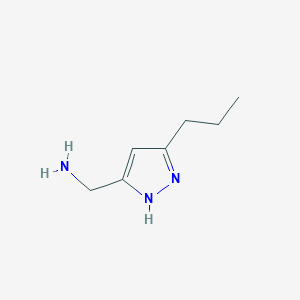

1-(carbamoylmethyl)-1H-indole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(carbamoylmethyl)-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid, which is known for its biological significance and presence in various chemical reactions. Indole derivatives are of particular interest in the field of medicinal chemistry due to their relevance in drug design and synthesis.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method is the aza-Friedel-Crafts reaction, which is a carboxylic acid-catalyzed process that allows for the formation of 3-substituted indoles in water . This method is efficient and can lead to biologically active compounds. Another approach involves the Dieckmann cyclization of 2-[(carboxymethyl)amino]benzoic acid diesters, which yields indole-2-carboxylic acid esters . Additionally, the Ullmann reaction can be used to convert 1H-indoles to 1-phenylindoles .

Molecular Structure Analysis

The molecular structure of indole derivatives has been extensively studied using X-ray diffraction methods. For instance, the crystal structure of indole-3-carboxylic acid shows the presence of hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . Similarly, the crystal structure of a related compound, 1-methyl-3-carbamoyl-pyridinium:indole-3-acetic acid monohydrate complex, demonstrates prominent stacking between the indole and pyridinium rings, which may serve as a model for the interaction between NAD+ and tryptophanyl residues in proteins .

Chemical Reactions Analysis

Indole derivatives are versatile in chemical reactions. For example, 1H-indole-3-carboxaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids. They are also important precursors for the synthesis of diverse heterocyclic derivatives due to their carbonyl groups, which readily undergo C–C and C–N coupling reactions and reductions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The planarity of the molecule, as observed in methyl 1-methyl-1H-indole-3-carboxylate, affects the intermolecular interactions such as C–H...O hydrogen bonds and C–H...π stacking, which in turn stabilize the crystal packing . The orientation of the carboxylic groups also plays a significant role in the formation of hydrogen bonds and the overall molecular conformation .

Propiedades

IUPAC Name |

1-(2-amino-2-oxoethyl)indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-10(14)6-13-5-8(11(15)16)7-3-1-2-4-9(7)13/h1-5H,6H2,(H2,12,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWWWOGZFDOGGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(carbamoylmethyl)-1H-indole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)